qacA protein
Description
Properties
CAS No. |
134773-66-3 |
|---|---|
Molecular Formula |
C5H6N2O4 |
Synonyms |
qacA protein |
Origin of Product |
United States |
Molecular Architecture and Genetic Determinants of Qaca Protein
Gene Organization and Genomic Context of qacA Loci
The qacA gene, which codes for the QacA protein, is typically not found on the bacterial chromosome. Instead, it is located on mobile genetic elements, which plays a crucial role in its spread among staphylococcal populations. The expression of qacA is regulated by the divergently transcribed qacR gene, which encodes a repressor protein belonging to the TetR family of transcriptional regulators. caister.comnih.govnih.gov This repressor, QacR, binds to an operator region that overlaps the qacA promoter, thereby controlling its expression. caister.comnih.govresearchgate.net
The qacA gene is predominantly found on large plasmids. caister.comnih.govnih.gov One of the earliest and most well-known examples is the pSK1 plasmid of Staphylococcus aureus. caister.com The plasmid-borne nature of qacA is a significant factor in its horizontal transfer among bacteria. nih.gov Mobile genetic elements (MGEs) are instrumental in the movement of genes within and between bacterial genomes. nih.govyoutube.com These elements, including insertion sequences and transposons, facilitate the acquisition and spread of resistance genes. nih.govbjid.org.br The presence of qacA on such elements contributes to its dissemination.
Plasmids carrying qacA are often not limited to conferring antiseptic resistance alone. They are frequently large, multiresistance plasmids that harbor a collection of genes providing resistance to various antimicrobial agents. nih.govnih.gov For instance, the qacA gene has been found on plasmids that also carry genes for resistance to β-lactam antibiotics, such as the blaZ gene. nih.gov This co-localization of resistance genes means that the selective pressure exerted by one type of antimicrobial can lead to the co-selection and maintenance of resistance to others.
Transposons and integrons are key mobile genetic elements that facilitate the spread of antibiotic resistance genes. bjid.org.brnih.govfrontiersin.org The qacA gene is often associated with transposons, such as derivatives of Tn552, which also carries β-lactamase genes. nih.gov Integrons are genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. nih.govmdpi.com While more commonly studied in Gram-negative bacteria, integrons have also been identified in Gram-positive bacteria and play a role in the dissemination of resistance determinants. nih.gov The association of qacA with these mobile elements significantly contributes to its horizontal gene transfer and widespread distribution among clinical staphylococcal isolates. frontiersin.orgmicrobiologyjournal.org
Table 1: Genetic Features of the qacA Locus
| Feature | Description | Significance |
| Gene | qacA | Encodes the QacA multidrug efflux pump. |
| Regulator | qacR | Encodes a TetR-family transcriptional repressor that controls qacA expression. caister.comnih.gov |
| Location | Primarily plasmid-encoded (e.g., pSK1). caister.comnih.gov | Facilitates horizontal gene transfer and dissemination of resistance. |
| Mobile Elements | Associated with transposons (e.g., Tn552 derivatives) and integrons. nih.govwikigenes.org | Enhances the mobility and spread of the resistance gene to other bacteria. |
| Co-resistance | Often located on multiresistance plasmids alongside other resistance genes (e.g., blaZ). nih.gov | Promotes co-selection of resistance to multiple antimicrobial agents. |
Structural Biology of this compound
The function of the this compound as a multidrug efflux pump is intrinsically linked to its three-dimensional structure. Its architecture allows for the recognition and transport of a diverse array of cationic compounds out of the bacterial cell.
QacA is a member of the Major Facilitator Superfamily (MFS), a large and diverse group of secondary active transporters found in all domains of life. caister.comnih.govnih.gov MFS transporters are typically involved in the transport of a wide variety of substrates across cell membranes. mdpi.com Within the MFS, QacA belongs to the Drug:H+ Antiporter (DHA) family, specifically the DHA2 subfamily, which is characterized by proteins having 14 transmembrane segments (TMS). nih.govbiorxiv.org The transport process mediated by QacA is an active efflux mechanism driven by the proton motive force, where the export of a cationic substrate is coupled to the import of protons. caister.com
The this compound is composed of 514 amino acids and has a molecular weight of approximately 55 kDa. caister.com Its structure is defined by 14 α-helical transmembrane segments that span the cytoplasmic membrane. caister.compnas.orgpnas.org This 14-TMS topology was one of the first of its kind to be experimentally confirmed for an MFS transporter. pnas.orgpnas.org The transmembrane helices are organized into two domains, an N-terminal domain (TMS 1-6) and a C-terminal domain (TMS 9-14), which are connected by a cytoplasmic loop that includes two additional transmembrane helices (TMS 7 and 8). nih.govbiorxiv.orgnih.gov This "6+2+6" arrangement is a characteristic feature of 14-TM MFS transporters. biorxiv.orgnih.gov Both the N- and C-termini of the protein are located in the cytoplasm. caister.com A notable feature of the QacA structure is a large extracellular loop (EL7) between TMS 13 and 14, which has been shown to be crucial for its efflux activity. nih.govresearchgate.netembopress.orgnih.gov The protein also contains conserved sequence motifs (A, B, and C) that are characteristic of DHA and other MFS transporters. nih.gov
Table 2: Structural Characteristics of the this compound
| Characteristic | Description | Reference |
| Protein Superfamily | Major Facilitator Superfamily (MFS) | caister.comnih.govnih.gov |
| MFS Subfamily | Drug:H+ Antiporter 2 (DHA2) | nih.govbiorxiv.org |
| Amino Acid Count | 514 | caister.com |
| Molecular Weight | ~55 kDa | caister.com |
| Transmembrane Segments (TMS) | 14 α-helical segments | caister.compnas.orgpnas.org |
| Domain Organization | N-terminal domain (TMS 1-6) and C-terminal domain (TMS 9-14) connected by a loop containing TMS 7 and 8. | nih.govbiorxiv.orgnih.gov |
| Topological Features | Both N- and C-termini are cytoplasmic. A large, functionally important extracellular loop (EL7) exists between TMS 13 and 14. | caister.comnih.govresearchgate.netembopress.orgnih.gov |
Characterization of Extracellular and Intracellular Loops
The this compound, a member of the Drug:H+ Antiporter (DHA2) family within the Major Facilitator Superfamily (MFS) of transporters, possesses a complex architecture of 14 transmembrane (TM) helices connected by extracellular and intracellular loops. nih.gov These loops are not merely passive linkers but play crucial roles in the structural integrity and transport function of the protein.
Recent cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structure of QacA's loops, particularly the large extracellular loop 7 (EL7) situated between TM13 and TM14. nih.govresearchgate.net This loop forms a unique and highly ordered α-helical hairpin structure that extends beyond the membrane bilayer. nih.govpnas.org This structural feature is conserved in a subset of DHA2 family transporters, suggesting a common functional importance. nih.govresearchgate.net
Functional analyses have demonstrated the critical role of EL7 in the efflux activity of QacA. Deletion of the residues comprising this hairpin loop (residues 443-465) completely abrogates the protein's ability to confer resistance to a range of antibacterial compounds. nih.gov Further investigation has revealed a vital interaction between EL7 and the first extracellular loop (EL1). Disruption of the interface formed between these two loops also compromises the efflux function. nih.govresearchgate.net This suggests an allosteric mechanism where the EL7-EL1 interface is crucial for the conformational changes required during the transport cycle, potentially acting as an extracellular gate. pnas.org Interestingly, the function of a QacA mutant with a deleted EL7 can be restored by grafting the corresponding helical hairpin and EL1 regions from other related DHA2 transporters like LfrA and SmvA, highlighting the conserved and essential role of this extracellular loop interaction. nih.govresearchgate.net
The table below summarizes the key findings related to the functional roles of specific loops in the this compound.
| Loop Region | Location | Key Structural Features | Functional Role | Reference |
| Extracellular Loop 7 (EL7) | Between TM13 and TM14 | α-helical hairpin motif | Essential for efflux activity; forms a critical interface with EL1, acting as an extracellular gate. | nih.govresearchgate.netpnas.org |
| Extracellular Loop 1 (EL1) | Between TM1 and TM2 | Interacts with EL7 | Crucial for the formation of the EL7-EL1 interface, necessary for efflux function. | nih.govresearchgate.net |
| Intracellular Loop 2-3 | Between TM2 and TM3 | Cytoplasmic loop | Functionally associated with the extracellular interface of TM2 and the intracellular loop 12-13. | nih.gov |
| Intracellular Loop 12-13 | Between TM12 and TM13 | Cytoplasmic loop | Functionally associated with the intracellular loop 2-3, demonstrating long-distance intramolecular communication. | nih.gov |
Genetic Variants and Allelic Diversity of qacA
The qacA gene, typically located on plasmids, exhibits a notable degree of genetic conservation, particularly when compared to other efflux pump genes. However, its close relationship with another determinant, qacB, provides insight into its allelic diversity and evolution.
QacA and QacB are highly similar proteins, both belonging to the Major Facilitator Superfamily and sharing a high degree of sequence identity. nih.govnih.gov Phylogenetic analysis places them in a closely related branch within the DHA2 family of transporters. embopress.org It is postulated that qacA evolved from qacB. caister.com This evolutionary step is thought to have conferred the ability to transport divalent cationic compounds more efficiently. nih.govcaister.com While both proteins confer resistance to a wide array of monovalent cations, QacA provides significantly higher resistance to divalent compounds like certain diamidines and biguanidines. nih.govcaister.com
The genetic basis for this functional divergence is remarkably subtle. The qacA and qacB genes differ by only a small number of nucleotide substitutions. nih.govpnas.org The key difference lies in the amino acid at position 323, located in the 10th transmembrane segment. QacA possesses an aspartic acid (an acidic residue) at this position, whereas QacB has an alanine (B10760859) (an uncharged residue). caister.comdtu.dk Site-directed mutagenesis studies have confirmed that this single amino acid substitution is solely responsible for the enhanced resistance of QacA to divalent cations. nih.gov
The table below details the key amino acid difference between QacA and QacB that dictates their substrate specificity.
| Protein | Amino Acid at Position 323 | Conferred Resistance Profile | Reference |
| QacA | Aspartic Acid (D) | High resistance to both monovalent and divalent cationic compounds. | nih.govcaister.com |
| QacB | Alanine (A) | High resistance to monovalent cationic compounds; lower resistance to divalent compounds. | nih.govcaister.comdtu.dk |
The presence of qacA has also been detected in other bacterial genera, such as Enterococcus faecalis, indicating horizontal gene transfer of this resistance determinant across different species. nih.govnih.gov Despite this spread, the qacA and qacB genes found in staphylococci are quite dissimilar to their closest homologs in other organisms, suggesting a distinct evolutionary lineage within this genus. nih.govnih.gov
Mechanistic Elucidation of Qaca Protein Function
QacA Protein as a Multidrug Efflux System
The this compound functions as a multidrug efflux pump, actively extruding a broad spectrum of toxic compounds from the bacterial cell. nih.govresearchgate.net This efflux activity reduces the intracellular concentration of antimicrobial agents to sub-toxic levels, enabling the bacterium to survive in their presence. The substrates of QacA are primarily cationic lipophilic compounds, which include various classes of antiseptics and disinfectants. nih.govcaister.com
QacA is encoded by the qacA gene, which is often located on mobile genetic elements such as plasmids. nih.govmdpi.com This facilitates its dissemination among bacterial populations. The protein itself is a 514-amino acid polypeptide that is predicted to fold into 14 transmembrane segments (TMS), a characteristic of the DHA2 family within the MFS transporters. nih.govcaister.compnas.orgnih.gov The expression of the qacA gene is regulated by the repressor protein QacR, which detaches from the operator region in the presence of certain QacA substrates, thereby inducing the transcription of the gene. nih.govcaister.com
The range of substrates expelled by QacA is extensive and includes compounds from different chemical families. caister.commdpi.com This broad substrate specificity is a hallmark of many multidrug resistance pumps and contributes significantly to the resilience of pathogens like S. aureus.
Transport Mechanism: Proton Motive Force-Dependent Antiport
The efflux of substrates by the this compound is an active process that is energetically coupled to the proton motive force (PMF) across the bacterial cell membrane. nih.govresearchgate.netcaister.com Specifically, QacA functions as a drug/proton antiporter, a mechanism where the outward transport of a cationic drug molecule is coupled to the inward transport of one or more protons. caister.comnih.govnih.gov This process is consistent with the principles of chemiosmotic coupling, where the electrochemical potential energy stored in the proton gradient is utilized to drive the transport of other molecules against their concentration gradient.
Kinetic studies have revealed that the antiport mechanism of QacA is electrogenic. caister.comflinders.edu.au This implies that there is a net movement of positive charge across the membrane during the transport cycle. It is proposed that QacA exchanges a divalent cationic substrate for two or more protons, or a monovalent cationic substrate for more than one proton. flinders.edu.aunih.govembopress.orgbiorxiv.org The influx of protons down their electrochemical gradient provides the energy for the efflux of the cationic drug. Inhibition of QacA-mediated export by ionophores such as nigericin and valinomycin, which dissipate the components of the proton motive force, further supports this electrogenic antiport model. flinders.edu.au
The transport cycle of QacA is critically dependent on the protonation and deprotonation of specific acidic amino acid residues within its transmembrane domains. nih.govbiorxiv.org These residues act as protonation sites that are essential for both the binding of the cationic substrate and the subsequent conformational changes that lead to its translocation across the membrane.
Systematic mutagenesis studies have identified several key acidic residues crucial for QacA function. nih.govbiorxiv.org Notably, Aspartic acid at position 34 (D34) in TMS 1 and Aspartic acid at position 411 (D411) in TMS 13 have been identified as vital for the recognition and binding of both monovalent and divalent cationic substrates. nih.govbiorxiv.orgresearchgate.netbiorxiv.org Glutamic acid at position 407 (E407) in TMS 13 is thought to be a primary site for protonation that facilitates the efflux process. nih.govbiorxiv.orgresearchgate.netbiorxiv.org Interestingly, for some substrates like dequalinium, E407 can also play a role in substrate recognition, highlighting the promiscuity of the binding pocket. nih.govbiorxiv.orgresearchgate.netbiorxiv.org Aspartic acid at position 323 (D323) in TMS 10 is particularly important for conferring resistance to divalent cations. pnas.orgnih.govnih.govnih.gov
The presence of multiple protonatable residues within the transporter's vestibule allows for the exchange of more than one proton per substrate molecule, which is consistent with the electrogenic nature of the transport. nih.govembopress.orgbiorxiv.org
Substrate Specificity and Binding Dynamics
QacA exhibits a broad substrate specificity, a characteristic that is central to its role in multidrug resistance. However, the interactions with different types of cationic compounds are nuanced, with distinct binding dynamics for monovalent and divalent substrates. nih.govcaister.com
The QacA efflux pump is capable of transporting a wide variety of structurally diverse cationic compounds. These can be broadly categorized into several chemical classes.
| Chemical Class | Representative Substrates |
| Dyes | Ethidium (B1194527) bromide, Pyronin Y |
| Quaternary Ammonium (B1175870) Compounds | Benzalkonium chloride, Cetrimide, Dequalinium |
| Biguanidines | Chlorhexidine (B1668724) |
| Diamidines | Pentamidine (B1679287), Propamidine |
| Guanylhydrazones | - |
This table is based on data from multiple sources. nih.govresearchgate.netcaister.commdpi.com
The structural basis for this differentiation lies in the specific amino acid residues within the binding pockets. As mentioned earlier, the presence of an acidic residue, specifically D323 in TMS 10, is critical for the high-level resistance to divalent cations. mdpi.compnas.orgnih.govnih.gov The closely related protein QacB, which lacks this acidic residue at position 323, confers resistance to monovalent cations but shows significantly reduced resistance to divalent compounds. mdpi.comcaister.comnih.gov Further studies have shown that an acidic residue in TMS 12 can compensate for the absence of one in TMS 10, suggesting that TMS 12 also contributes to the binding pocket for bivalent cations. nih.gov These findings underscore the molecular flexibility of QacA in accommodating a wide range of cationic substrates through distinct interaction mechanisms.
Identification of Substrate Binding Sites and Critical Residues
The this compound possesses a large, negatively charged internal vestibule that is accessible to solvents and extends approximately halfway across the membrane bilayer nih.gov. This vestibule houses the binding sites for a wide array of cationic antimicrobial compounds. Research, including kinetic and competition studies, has established that QacA has at least two distinct, unique substrate-binding sites for monovalent and divalent cations caister.com. Fluorescent transport assays have shown that the export of the monovalent cation ethidium is competitively inhibited by other monovalent cations, such as benzalkonium, but non-competitively inhibited by divalent cations like propamidine caister.com. This suggests that while monovalent substrates may share a common or overlapping binding site, divalent cations bind at a separate location caister.com.
A number of specific amino acid residues, primarily acidic ones located within the transmembrane segments (TMS), are critical for substrate recognition and transport. These residues contribute to the promiscuous efflux properties of QacA biorxiv.org. Mutagenesis studies have identified several key residues essential for the protein's function caister.combiorxiv.orgnih.govnih.gov. For instance, an acidic residue at position 34 in TMS 1 and a highly conserved arginine at position 114 in TMS 4 are crucial for the general export function of QacA caister.com.
The recognition and transport of divalent cations are particularly dependent on specific acidic residues. Aspartic acid at position 323 (D323) in TMS 10 is critical for conferring resistance to bivalent compounds caister.comnih.govnih.gov. This is highlighted by the fact that the related QacB protein, which has a neutral alanine (B10760859) at this position, provides poor resistance to these substrates nih.gov. The importance of an acidic residue in this region is further supported by findings that placing one at either position 320 or 322 in TMS 10 can also facilitate bivalent substrate recognition nih.govresearchgate.net. While TMS 10 is integral to the bivalent binding pocket, research has shown that TMS 12 is also a component of this region. Remarkably, an acidic residue placed at position 377 in TMS 12 can compensate for the absence of D323, indicating flexibility in the drug-binding interactions nih.gov. Other residues in TMS 12, including Gly-361, Gly-379, and Ser-387, have also been identified as important for the transport of bivalent substrates nih.gov.
Other acidic residues play conditional or essential roles. D411 is essential for the transport of monovalent cations but not for some divalent ones, and its protonation state is linked to conformational changes in the protein nih.govbiorxiv.orgresearchgate.net. Conversely, D34 and E407 are considered essential for the transport of all substrate types biorxiv.org.
Table 1: Critical Amino Acid Residues in this compound Function
| Residue | Location | Role in Substrate Binding and Transport |
|---|---|---|
| D34 | TMS 1 | Crucial for general export function caister.com. |
| R114 | TMS 4 | Crucial for general export function; highly conserved caister.com. |
| D323 | TMS 10 | Critical for recognition and transport of divalent cations caister.comnih.govnih.gov. |
| G361 | TMS 12 | Implicated in the binding and transport of bivalent substrates nih.gov. |
| G377 | TMS 12 | An acidic residue at this position can compensate for the loss of D323 for bivalent cation transport nih.gov. |
| G379 | TMS 12 | Important for the transport of bivalent substrates nih.gov. |
| S387 | TMS 12 | Plays a role in the binding and transport of bivalent substrates nih.gov. |
| E407 | TMS 13 | Deemed essential for the transport of all substrate types biorxiv.org. |
Epidemiology and Ecological Distribution of Qaca Genes
Global and Regional Prevalence of qacA in Microbial Populations
The prevalence of qacA genes varies significantly across different geographic regions and microbial species frontiersin.orgresearchgate.netnih.gov. Studies have reported a wide range of detection rates in bacterial isolates from both clinical and environmental sources scielo.bragriculturejournals.cz.
Prevalence in Staphylococcus aureus Isolates
QacA is particularly prevalent in Staphylococcus aureus, a key human pathogen cabidigitallibrary.orgplos.org. Studies have shown varying prevalence rates in S. aureus isolates from different parts of the world. For instance, a study in Brazil found qacA/B in 80% of Staphylococcus aureus isolates scielo.br. In contrast, a study in Europe reported a prevalence of 42% for qacA/B in S. aureus isolates oup.com. In a pediatric population study, qacA/B was detected in 13.4% of S. aureus isolates cambridge.org.
Here is a table summarizing some reported prevalence rates of qacA/B in Staphylococcus aureus:
| Region | Prevalence of qacA/B in S. aureus | Source |
| Brazil | 80% | MRSA isolates scielo.br |
| Europe | 42% | Mixed MRSA and MSSA isolates oup.com |
| Japan | 14% | MRSA isolates (older study) oup.com |
| China | 7.8% | MRSA isolates oup.com |
| Canada | 2% | MRSA isolates nih.gov |
| USA | 7.1% | MRSA nasal isolates nih.govcdc.gov |
| Turkey | 10.3% | S. aureus isolates nih.gov |
| South Korea | 67.2% | MRSA bacteremia isolates researchgate.net |
Occurrence in Methicillin-Resistant Staphylococcus aureus (MRSA)
The qacA gene is frequently found in Methicillin-Resistant Staphylococcus aureus (MRSA), often located on plasmids that also carry antibiotic resistance genes researchgate.netoup.com. The prevalence of qacA in MRSA is often higher than in methicillin-susceptible S. aureus (MSSA) oup.com. For example, a European study found qacA/B in 63% of MRSA isolates compared to 12% of MSSA isolates oup.com. A study in Brazil reported a high prevalence of 80% of qacA/B in MRSA isolates scielo.br. More recent studies continue to show high prevalence in certain MRSA lineages; for instance, a study in southern China found qacA/B in 79.2% of MRSA isolates, with particularly high frequencies in certain sequence types (STs) like ST59 (88.2%) and ST239 (100%) frontiersin.orgscilit.com. In contrast, a study in Malaysia reported a lower prevalence of 7.4% of qacA/B genes in MRSA isolates smj.org.sg. A study in the United States between 2023 and 2024 found a qacA prevalence of 2.4% and qacC prevalence of 19.0% in MRSA isolates nih.gov.
Here is a table illustrating the prevalence of qacA/B in MRSA from different studies:
| Region | Prevalence of qacA/B in MRSA | Time Period (if available) | Source |
| Brazil | 80% | 2002-2003 | scielo.br |
| Europe | 63% | 1997-1999 | oup.com |
| Japan | 45.9% | 1999-2004 | scielo.br |
| Southern China | 79.2% | Recent (study published 2025) | frontiersin.orgscilit.com |
| Malaysia | 7.4% | Recent (study published 2016) | smj.org.sg |
| USA | 2.4% (qacA), 19.0% (qacC) | 2023-2024 | nih.gov |
| USA (Pediatric) | 13.4% | 2016-2017 | cambridge.org |
| Canada | 2% | 2005-2009 | nih.gov |
| South Korea | 67.2% | 2009-2018 | researchgate.net |
Detection in Other Bacterial Genera (e.g., Enterococcus faecalis)
While most commonly associated with staphylococci, qac genes, including qacA/B, have also been detected in other bacterial genera, such as Enterococcus species researchgate.netnih.govresearchgate.net. Studies have reported the presence of qacA/B in Enterococcus faecalis isolates, although often at lower frequencies compared to staphylococci cambridge.orgnih.govresearchgate.net. For instance, a study in a pediatric population found qacA/B in 43.8% of E. faecalis isolates, but none in E. faecium isolates cambridge.org. Another study investigating Enterococcus isolates from human and environmental sources in Iran found qacA/B in 19.4% of E. faecalis and 10.3% of E. faecium isolates researchgate.net. The detection of qacA/B in Enterococcus species highlights the potential for dissemination of these resistance genes across different bacterial populations nih.govresearchgate.net.
Here is a table showing the prevalence of qacA/B in Enterococcus species:
| Species | Prevalence of qacA/B | Source |
| Enterococcus faecalis | 43.8% | Bloodstream isolates (pediatric) cambridge.org |
| Enterococcus faecalis | 19.4% | Clinical and non-clinical isolates (Iran) researchgate.net |
| Enterococcus faecalis | 2.38% | Blood samples (older study) nih.gov |
| Enterococcus faecium | 10.3% | Clinical and non-clinical isolates (Iran) researchgate.net |
| Enterococcus faecium | 0% | Bloodstream isolates (pediatric) cambridge.org |
Temporal Trends in qacA Prevalence
Temporal trends in qacA prevalence have been observed in some settings, potentially influenced by the widespread use of disinfectants like chlorhexidine (B1668724) cdc.govcambridge.org. A study examining MRSA nasal isolates over an eight-year period (2005-2012) found a significant trend for increasing qacA/B prevalence, with the highest rates observed in 2009 and 2010 nih.govcdc.govcambridge.org. However, this trend was not always linear cdc.gov. Another study looking at MRSA bloodstream infection isolates between 2001 and 2009 noted an increase in qacA carriage in certain MRSA clones, such as CC22, which was associated with a slower decline in infection rates compared to clones without qacA oup.comoup.com. This suggests that the presence of qacA may confer a selective advantage in environments where disinfectants are used oup.com.
Association of qacA with Specific Microbial Niches and Environments
The distribution of qacA genes is often linked to environments where QACs are frequently used, such as healthcare facilities, farms, and potentially even dust agriculturejournals.czresearchgate.netplos.org. In healthcare settings, the selective pressure from disinfectants contributes to the persistence and spread of qacA-carrying strains scielo.brcambridge.org. Studies have detected qacA/B in hospital environments, including intensive care units oup.com. In agricultural settings, qac genes, including qacA/B, have been found in staphylococci from bovine mastitis, suggesting the role of disinfectant use in these environments in selecting for resistance agriculturejournals.cz. The presence of qacA in dust microbial communities also indicates its potential widespread distribution in environments exposed to antimicrobials plos.orgplos.org.
Co-occurrence of qacA with Other Antimicrobial Resistance Genes
A significant aspect of qacA epidemiology is its frequent co-occurrence with other antimicrobial resistance genes researchgate.netcabidigitallibrary.orgfrontiersin.org. This co-localization, often on plasmids, contributes to multidrug resistance phenotypes and can facilitate the co-selection of resistance to both disinfectants and antibiotics researchgate.netoup.comuio.no. Studies have shown that qacA/B genes are commonly found on plasmids carrying various antibiotic resistance determinants, including those for β-lactams, aminoglycosides, and mupirocin (B1676865) oup.comasm.orgnih.gov. For example, the qacA gene has been found on plasmids with the blaZ gene (beta-lactamase) in Staphylococcus haemolyticus nih.gov. The co-existence of qacA/B with genes like mupA (mupirocin resistance) has also been reported in MRSA isolates frontiersin.orgcdc.gov. This genetic linkage is a major concern as it can lead to the persistence and spread of strains resistant to multiple antimicrobial agents, complicating treatment and infection control efforts researchgate.netnih.gov. The co-occurrence patterns can vary depending on the bacterial species and the specific genetic elements involved asm.orgmmsl.cz.
Here is a table illustrating the co-occurrence of qacA with other resistance genes:
| Co-occurring Gene(s) | Bacterial Species | Context | Source |
| blaZ (beta-lactamase) | Staphylococcus haemolyticus | Located on the same plasmid | nih.gov |
| mupA (mupirocin) | MRSA | Observed co-existence | frontiersin.orgcdc.gov |
| dfrG (trimethoprim) | Staphylococcus aureus | Strong positive correlation | asm.org |
| aph(3')-IIIa (aminoglycoside) | Staphylococcus aureus | High prevalence in strains with qacA | asm.org |
| Various antibiotic resistance genes | Staphylococci, Gram-negative bacteria | Often plasmid-borne and genetically linked | researchgate.netcabidigitallibrary.org |
Evolutionary Dynamics and Dissemination of Qaca
Phylogenetic Analysis of qacA Gene Sequences
Phylogenetic analysis of qacA gene sequences provides insights into the evolutionary history and spread of this resistance determinant. Studies have shown that qacA is highly conserved within Staphylococcus species. nih.govakjournals.comnih.gov However, the detection of qacA in other bacterial genera, such as Enterococcus faecalis, suggests that these plasmid-borne genes have spread across different bacterial groups. nih.govakjournals.comnih.gov Despite its presence in other organisms, qacA sequences in staphylococci appear quite dissimilar to their closest homologs in other genera. nih.govakjournals.comnih.gov Phylogenetic trees constructed using qacA sequences from various isolates highlight the relationships between different qacA-carrying strains and can help trace the potential transmission routes of this gene. uncst.go.ugresearchgate.net
Horizontal Gene Transfer Mechanisms of qacA-Containing Plasmids
Horizontal gene transfer (HGT) is a primary mechanism driving the dissemination of antibiotic and biocide resistance genes in bacteria, including qacA. wikipedia.orglibretexts.orgfrontiersin.org The presence of qacA on mobile genetic elements like plasmids facilitates its transfer between bacteria. frontiersin.orgresearchgate.netakjournals.comscielo.brwikipedia.orgpnas.org The main mechanisms of HGT in bacteria are transformation, transduction, and conjugation. wikipedia.orglibretexts.org Conjugation is considered the most common mechanism for the transmission of genetic material, especially plasmids, between different bacterial species. libretexts.org
Conjugative transfer involves the direct cell-to-cell contact and transfer of DNA, typically in the form of a conjugative plasmid, from a donor bacterium to a recipient bacterium. wikipedia.orglibretexts.org While qacA was historically thought to be located primarily on large, non-conjugative plasmids lacking the necessary transfer genes, recent studies have provided direct evidence of qacA being located on conjugative plasmids. frontiersin.orgresearchgate.netfrontiersin.org This finding is significant as it demonstrates a mechanism for the efficient spread of qacA across bacterial strains and even potentially across different bacterial genera. frontiersin.orgresearchgate.netscielo.brnih.gov For instance, conjugative transfer of a qacA-positive plasmid (pC02) has been observed between Staphylococcus aureus strains and to Staphylococcus capitis (formerly identified as Staphylococcus epidermidis). frontiersin.orgresearchgate.netfrontiersin.org Furthermore, there is a report of conjugative transfer of a qacA-carrying plasmid from Staphylococcus aureus to Escherichia coli, suggesting the potential for interspecies transfer between Gram-positive and Gram-negative bacteria. scielo.brnih.gov
Selective Pressures Driving qacA Evolution and Spread
The widespread use of disinfectants and antiseptics, particularly QACs and chlorhexidine (B1668724), in healthcare, community, and agricultural settings exerts significant selective pressure that favors the survival and proliferation of bacteria carrying qac genes like qacA. scielo.brwikipedia.orgpnas.org Exposure to these compounds selects for bacteria with mechanisms to tolerate or resist their effects, and the QacA efflux pump provides such a mechanism by actively pumping the compounds out of the cell. researchgate.netfrontiersin.orguncst.go.ugresearchgate.netnih.gov This selective advantage drives the maintenance and spread of qacA-containing plasmids within bacterial populations. scielo.brwikipedia.orgpnas.org The increased prevalence of qacA in clinical settings, especially in isolates from environments with high disinfectant usage, highlights the role of selective pressure in its dissemination. nih.govuncst.go.ugnih.gov The co-carriage of qacA with genes conferring resistance to antibiotics on the same mobile genetic elements further contributes to its persistence and spread in environments where both biocides and antibiotics are used. mdpi.comnih.govresearchgate.net
Emergence and Diversification of qacA Variants
The qacA gene, like other bacterial genes, is subject to evolutionary processes including mutation and recombination, which can lead to the emergence of variants. scielo.brresearchgate.net While qacA is generally well-conserved, single nucleotide variants (SNVs) can occur, leading to amino acid substitutions in the QacA protein. asm.orgasm.org Some of these variants may have altered substrate specificities or efflux efficiencies. For example, the qacB gene is considered an allelic variant of qacA, differing by a small number of nucleotides and showing differences in the ability to efflux certain compounds like chlorhexidine, attributed to a single amino acid substitution. asm.orgasm.org Novel qacA alleles, such as qacA4, have been identified and associated with reduced susceptibility to chlorhexidine in specific bacterial lineages. asm.org The emergence and spread of such variants can be influenced by the specific selective pressures encountered in different environments. scielo.brresearchgate.net The co-localization of qacA with other resistance genes on mobile elements can also facilitate the co-selection and diversification of these genetic determinants. pnas.orgresearchgate.net
Methodological Approaches in Qaca Protein Research
Molecular Detection and Typing of qacA Gene
The detection and typing of the qacA gene are fundamental steps in assessing the dissemination of biocide resistance in bacterial populations, particularly in staphylococci. Molecular methods offer sensitive and specific ways to identify the presence of this gene.
Polymerase Chain Reaction (PCR) and Real-Time PCR Assays
Polymerase Chain Reaction (PCR) and its quantitative counterpart, Real-Time PCR (qPCR), are widely used for the detection of qacA genes. These methods amplify specific DNA sequences, allowing for the identification of the gene even when present in low कॉपीs crie.ruresearchgate.net. Conventional PCR typically involves amplification followed by gel electrophoresis to visualize the resulting DNA fragments crie.rubrieflands.comresearchgate.net. The expected size of the qacA amplicon can vary depending on the primers used, but studies have reported fragment sizes such as 220 bp for qacA in multiplex assays researchgate.net.
Real-Time PCR offers several advantages, including faster turnaround time, increased sensitivity, and the ability to quantify the target DNA crie.ruresearchgate.netnih.gov. SYBR Green-based or TaqMan probe-based qPCR assays have been developed for detecting qacA/B and other resistance genes like smr crie.ruresearchgate.netnih.gov. The use of fluorescent probes or intercalating dyes allows for the monitoring of amplification in real-time crie.ru. An internal amplification control, such as the 16S rRNA gene or mecA, is often included in these assays to ensure the validity of negative results crie.ruresearchgate.netnih.govnih.gov. The sensitivity of multiplex real-time PCR for qacA/B has been reported to be as low as 103 copies crie.ruresearchgate.net.
Validation of PCR methods for qacA/B detection has shown high concordance rates when compared to conventional methods nih.gov. For instance, a multiplex real-time PCR assay showed 99% concordance with conventional PCR for qacA/B status in Staphylococcus aureus isolates nih.gov.
Multiplex PCR for Co-detection of Resistance Genes
Multiplex PCR allows for the simultaneous detection of multiple genes in a single reaction, making it a valuable tool for screening bacterial isolates for the presence of various resistance determinants, including qacA. This approach is particularly useful for investigating the co-occurrence of resistance genes, such as qacA/B, smr, and mecA crie.ruresearchgate.netbrieflands.comnih.govnih.govsemanticscholar.orguobaghdad.edu.iqfrontiersin.orgsmj.org.sg.
Studies have successfully developed multiplex PCR assays to detect qacA/B, qacC (also known as smr), and mecA genes in Gram-positive bacteria, including Staphylococcus aureus and coagulase-negative staphylococci crie.ruresearchgate.netnih.govnih.gov. These assays utilize specific primer sets designed to amplify distinct fragments for each target gene crie.ruresearchgate.net. For example, a multiplex PCR assay targeted qacA/B (197 bp), smr (127 bp), and the 16S rRNA gene (287 bp) as an internal control crie.ruresearchgate.net. Another assay aimed to detect qacA/B, qacC, and mecA simultaneously nih.gov.
Multiplex PCR has been applied to study the prevalence and distribution of qac genes in clinical isolates. For instance, a study using multiplex PCR found qacA/B genes in 30% of tested Gram-positive isolates crie.ruresearchgate.net. Another study investigating Staphylococcus aureus isolates from salon tools detected qacA/B in 25% of disinfectant-resistant isolates using multiplex PCR and Sanger sequencing researchgate.netnih.gov. The co-detection of qacA/B with other genes like sasX and pvl in Staphylococcus aureus has also been explored using multiplex PCR, providing insights into the genetic linkage of virulence and antiseptic resistance genes semanticscholar.orgfrontiersin.orgsmj.org.sg.
Functional Characterization Assays for QacA Protein Activity
Functional characterization assays are essential for understanding how the this compound mediates resistance by actively extruding antimicrobial compounds. These methods directly measure the transport activity of QacA and investigate the impact of genetic modifications on its function.
Efflux Activity Measurements (e.g., Fluorimetric Transport Assays)
Efflux activity measurements quantify the ability of QacA to transport substrates out of the bacterial cell. Fluorimetric transport assays are a common method for this purpose, particularly utilizing fluorescent cationic dyes like ethidium (B1194527) bromide and 4′,6-diamidino-2-phenylindole (DAPI) as model substrates caister.comoup.comasm.orgflinders.edu.aunih.govresearchgate.net.
In a typical fluorimetric transport assay, bacterial cells expressing QacA are loaded with a fluorescent substrate in the presence of a protonophore, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), which dissipates the proton motive force required for QacA activity oup.comasm.org. The cells are then washed to remove external substrate, and efflux is initiated by the addition of an energy source. The decrease in intracellular fluorescence over time, as the substrate is pumped out by QacA, is monitored using a spectrofluorometer oup.comasm.org.
These assays have been instrumental in demonstrating that QacA mediates the export of a wide range of cationic, lipophilic antimicrobials caister.comflinders.edu.au. Studies have shown that QacA-mediated ethidium efflux is competitively inhibited by other monovalent cations, while bivalent cations cause non-competitive inhibition, suggesting distinct or overlapping binding sites for different substrate types caister.comasm.org. Fluorimetric transport assays have also been used to assess the impact of mutations on QacA function, revealing residues critical for the transport of specific substrates oup.comasm.orgflinders.edu.aunih.govresearchgate.netnih.gov. For example, mutation of Gly-313 in QacA was shown to abolish ethidium export activity, while mutations at Asp-323 and Met-319 significantly reduced DAPI transport nih.govresearchgate.net.
Beyond fluorimetric assays, other methods for measuring efflux activity include measuring the accumulation or depletion of substrates using techniques like scintillation counting with radiolabeled compounds or high-performance liquid chromatography (HPLC). Substrate-induced proton transport assays in inside-out membrane vesicles can also be used to demonstrate the antiport mechanism of QacA, where the efflux of a cationic substrate is coupled to the uptake of a proton biorxiv.org.
Genetic Manipulation and Mutagenesis Studies (e.g., Site-Directed Mutagenesis, Cysteine-Scanning)
Genetic manipulation and mutagenesis studies are powerful tools for investigating the structure-function relationships of the this compound. By altering the qacA gene sequence, researchers can introduce specific amino acid substitutions or deletions in the this compound and then assess the functional consequences of these changes.
Site-directed mutagenesis is a widely used technique to introduce specific point mutations at desired positions within the qacA gene asm.orgnih.govresearchgate.netpnas.orgcabidigitallibrary.orgcapes.gov.brpnas.org. This allows for the investigation of the role of individual amino acid residues in substrate binding, transport, or protein structure and stability asm.orgnih.govresearchgate.netnih.govnih.govresearchgate.netnih.gov. For example, site-directed mutagenesis has been used to study the importance of residues within transmembrane segments (TMS), such as TMS 10 and TMS 12, which are predicted to be involved in substrate recognition and transport flinders.edu.aunih.govresearchgate.netnih.govresearchgate.netnih.govaups.org.au. Mutations in residues like Asp-323 in TMS 10 have been shown to significantly impact the efflux of bivalent cations nih.govpnas.orgcapes.gov.brpnas.org. Similarly, mutations in Gly-361, Gly-379, and Ser-387 in TMS 12 affected resistance to bivalent substrates nih.govresearchgate.netnih.gov.
Cysteine-scanning mutagenesis is a specific type of site-directed mutagenesis where individual amino acid residues within a protein region are systematically replaced by cysteine residues nih.govresearchgate.netnih.govresearchgate.netcabidigitallibrary.orgaups.org.au. Since Staphylococcus aureus QacA naturally lacks cysteine residues, introduced cysteines can serve as unique probes for accessibility and conformational changes researchgate.net. By labeling the introduced cysteine residues with sulfhydryl-reactive probes, such as fluorescein (B123965) maleimide, and assessing their reactivity in different conditions (e.g., in the presence or absence of substrates), researchers can gain insights into the topology of the protein and identify residues that line the substrate translocation pathway or undergo conformational changes during transport asm.orgnih.govresearchgate.netnih.govnih.govresearchgate.net. Cysteine-scanning mutagenesis of TMS 10 and TMS 12 of QacA has helped delineate the boundaries of these transmembrane segments and identify residues involved in substrate binding and transport nih.govresearchgate.netnih.govresearchgate.netnih.govaups.org.au.
Genetic manipulation also includes techniques like creating gene fusions, such as fusions of QacA with reporter enzymes like alkaline phosphatase and β-galactosidase, to study protein localization and membrane topology caister.comresearchgate.netpnas.orgpnas.org. These studies confirmed that QacA is an integral membrane protein with 14 transmembrane segments caister.comresearchgate.netpnas.orgpnas.org.
The functional impact of these genetic modifications is typically assessed using phenotypic assays, such as minimum inhibitory concentration (MIC) determination to measure changes in resistance levels to various antimicrobial substrates, and transport assays as described above oup.comasm.orgflinders.edu.aunih.govresearchgate.netnih.govnih.govresearchgate.net.
Bioinformatic Approaches for this compound Sequence and Structural Analysis
Bioinformatic approaches play a crucial role in analyzing the sequence and predicting the structure of the this compound, providing valuable insights into its evolutionary relationships, conserved motifs, and potential structural features in the absence of high-resolution experimental structures.
Sequence analysis of qacA and related genes, such as qacB, reveals high sequence similarity, with differences in only a few nucleotides leading to distinct substrate specificities caister.compnas.orgcapes.gov.brflinders.edu.au. Bioinformatic tools are used to identify conserved regions and motifs within the this compound sequence that are likely essential for its structure and function flinders.edu.au. QacA belongs to the Major Facilitator Superfamily (MFS) and is classified within the Drug:H+ Antiporter 2 (DHA2) family caister.comasm.orgflinders.edu.aupnas.orgflinders.edu.au. Bioinformatic analysis has identified conserved motifs within MFS proteins, some of which are ubiquitous and others that are family-specific, like motif C found in DHA families flinders.edu.au. These motifs are thought to play vital structural or functional roles, potentially influencing the transport mechanism flinders.edu.au.
Hydropathy analysis is used to predict the transmembrane segments (TMS) of QacA based on the hydrophobicity of its amino acid sequence caister.compnas.orgpnas.org. This analysis consistently predicts that QacA contains 14 alpha-helical transmembrane segments caister.comasm.orgflinders.edu.auresearchgate.netpnas.orgpnas.org. While high-resolution experimental structures of the 14-TMS MFS proteins like QacA have historically been challenging to obtain, bioinformatic approaches, particularly homology modeling, have been employed to generate theoretical 3D models of QacA based on the known structures of related transporters, such as 12-TMS MFS proteins flinders.edu.auaups.org.au. These models allow researchers to visualize the potential arrangement of transmembrane helices and identify regions that may form the substrate-binding pocket or translocation pathway flinders.edu.au.
Molecular docking analysis is another bioinformatic technique used in conjunction with structural models to predict how different antimicrobial substrates might interact with the this compound flinders.edu.au. By simulating the binding of various substrates to the predicted binding sites within the QacA model, researchers can gain insights into the molecular basis of substrate recognition and specificity flinders.edu.au. This can help identify key amino acid residues involved in substrate binding and provide a framework for interpreting experimental mutagenesis data flinders.edu.au.
Furthermore, bioinformatic tools are used for primer design for PCR-based detection and typing of qacA genes, as well as for sequence alignment and phylogenetic analysis to study the evolutionary history and spread of qacA-carrying strains crie.ruresearchgate.netresearchgate.netnih.gov. BLAST searches and phylogenetic tree construction are employed to compare qacA sequences and determine their relatedness to known sequences in public databases researchgate.netnih.gov.
Sequence Alignment and Homology Modeling
Sequence analysis and hydropathy studies have been fundamental in the initial characterization of QacA, predicting its topology as a membrane protein with 14 transmembrane helices. biorxiv.org Sequence alignment of QacA with related bacterial MFS exporters, particularly those in the DHA1 and DHA2 families, has been performed to identify conserved residues and motifs. nih.gov These alignments highlight regions of evolutionary significance, such as conserved proline residues and specific motifs like motif C and motif H, which are characteristic of DHA transporters. nih.gov
Homology modeling is a computational technique used to build a three-dimensional structure of a target protein based on the known experimental structure of a homologous protein (template). embopress.orgrcsb.org This approach is applicable when the target sequence shares a sufficient degree of similarity with a template structure, typically above 30% sequence identity for reliable models. embopress.orgrcsb.org In the study of QacA, homology modeling has been employed to predict structural features and identify key residues, such as acidic residues within the protein's vestibule, which are potentially involved in substrate binding and transport. rcsb.org A critical step in homology modeling is accurate sequence alignment between the target and template sequences, as errors in alignment can lead to inaccuracies in the resulting model. embopress.org
Molecular Dynamics Simulations to Elucidate Conformational Changes
Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of proteins and the conformational changes they undergo. These simulations track the movement of atoms and molecules over time, providing insights into protein flexibility, domain motions, and transitions between different functional states. MD simulations can explore the conformational space available to a protein and help identify transition pathways between these states. The high computational cost of extensive MD simulations can be addressed using accelerated MD schemes. Studies on other proteins have demonstrated the utility of MD simulations in revealing conformational shifts influenced by factors like pH and ionic strength.
QacA, as an MFS transporter, is known to function through a mechanism involving conformational changes, often described by the rocker-switch model, where the protein alternates access to its binding site from one side of the membrane to the other. While MD simulations are well-suited to study such dynamic processes and are widely used for investigating protein conformational changes, detailed findings from molecular dynamics simulations specifically focused on elucidating the conformational changes of the this compound were not prominently featured in the provided search results. Research on QacA's mechanism often infers conformational states from experimental structures like those determined by cryo-EM, which capture specific snapshots in the transport cycle.
Protein Expression and Purification Methodologies for Structural Studies
Obtaining sufficient quantities of pure and functional this compound is a critical prerequisite for structural and biophysical studies. Due to the inherent hydrophobicity of membrane proteins like QacA and their potential toxicity to expression host cells, optimized strategies for protein overexpression and purification are essential.
Heterologous expression of QacA has been successfully achieved in Escherichia coli. Various vector systems and growth conditions have been tested to maximize expression levels. A significant optimization involved the development of a synthetic qacA gene that was codon-optimized for expression in E. coli. The pBAD expression system has been effectively utilized, yielding notable amounts of purified this compound. Despite the challenges associated with expressing this hydrophobic protein, strategies based on systems like pBAD have been devised to obtain relatively high yields of approximately 95% pure QacA.
Cryo-Electron Microscopy (CryoEM) has emerged as a powerful technique for determining the high-resolution structures of membrane proteins, including QacA. This method allows for the visualization of proteins in a near-native hydrated state. For structural studies of QacA using CryoEM, protein purification protocols typically involve isolating membranes from expression host cells, followed by detergent extraction to solubilize the membrane- embedded protein. rcsb.org Undecyl-β-D-maltopyranoside (UDM) has been identified as an optimal detergent for the purification of QacA. Affinity purification, often using Ni-NTA resin, is commonly employed to isolate the target protein. rcsb.org
A challenge in obtaining high-resolution CryoEM structures of membrane proteins can be sample heterogeneity and aggregation. In the case of QacA, wild-type constructs have shown significant aggregation. To address this, a single mutant, QacAD411N, was engineered and found to significantly improve the protein's homogeneity, facilitating structural studies. The CryoEM structure of QacAD411N has been determined, often in complex with fiducial markers such as single-domain camelid antibodies (ICabs), which were screened and isolated using techniques like yeast surface display. These studies have yielded structures at resolutions allowing for detailed analysis of the protein's architecture, including the arrangement of its transmembrane helices, the conformation of extracellular and intracellular loops, and the location of key residues. For instance, a CryoEM structure of QacA in an outward-open conformation was determined at 3.6 Å resolution, providing insights into the protein's transport mechanism and revealing features like a novel extracellular loop (EL7) with a potential allosteric role. Analysis of 2D classes from CryoEM data provides information on particle alignment and the presence of secondary structural elements, indicating well-oriented particles suitable for high-resolution reconstruction.
Interaction Networks and Regulatory Pathways Involving Qaca Protein
Transcriptional Regulation by QacR Repressor Protein
The expression of the qacA gene is meticulously controlled at the transcriptional level by a dedicated repressor protein, QacR. mq.edu.au QacR is a member of the TetR family of transcriptional repressors and is encoded by the qacR gene, which is typically located immediately upstream of and transcribed divergently from qacA. nih.govmdpi.com This genetic arrangement allows for sensitive and responsive control over the production of the QacA efflux pump. QacR functions as a trans-acting repressor, directly modulating qacA transcription without autoregulating its own expression. mq.edu.au
The primary mechanism of qacA repression involves the specific binding of the QacR protein to a designated operator sequence on the DNA. caister.com This operator, identified as an inverted repeat sequence named IR1, is strategically located to overlap the qacA promoter and its transcription start site. caister.comnih.gov By binding to this site, QacR physically obstructs the transcriptional machinery, preventing the initiation of qacA transcription. nih.gov
The interaction between QacR and its operator is structurally distinct. The IR1 operator is unusually large for a TetR family regulator, and research has shown that QacR binds to this extended site as a pair of dimers. nih.gov This binding configuration ensures a stable and stringent repression of the qacA promoter in the absence of inducing compounds, maintaining QacA protein levels at a minimum to conserve cellular resources. nih.gov
The repression of qacA by QacR is not absolute; it is a dynamic process responsive to the chemical environment. The presence of specific chemical compounds, which are often substrates for the QacA pump, can induce the expression of qacA. mq.edu.au This process, known as ligand-induced derepression, occurs through a direct interaction between the inducing compound and the QacR repressor protein. mq.edu.au
When an inducer molecule binds to QacR, it triggers a significant conformational change in the protein's structure. nih.gov This structural alteration reduces QacR's affinity for the IR1 operator sequence, causing the repressor to dissociate from the DNA. nih.gov Once QacR is released, the qacA promoter becomes accessible to RNA polymerase, allowing transcription to proceed and the QacA efflux pump to be synthesized. caister.com This elegant switch mechanism ensures that the pump is produced only when its substrates are present, providing an efficient, on-demand resistance response. A variety of structurally diverse cationic lipophilic compounds have been identified as inducers for this system. caister.com
| Compound Class | Specific Inducer | Primary Use/Characteristic |
|---|---|---|
| Intercalating Dyes | Ethidium (B1194527) bromide | Fluorescent stain for nucleic acids |
| Proflavine | Topical antiseptic, intercalating agent | |
| Acriflavine | Topical antiseptic and dye | |
| Quaternary Ammonium (B1175870) Compounds | Benzalkonium chloride | Antiseptic, disinfectant |
| Cetrimide | Antiseptic agent | |
| Dicationic Compounds | Dequalinium | Antiseptic, antifungal |
| Propamidine | Antiseptic, disinfectant | |
| Biguanides | Chlorhexidine (B1668724) | Broad-spectrum disinfectant and antiseptic |
| Rhodamine Dyes | Rhodamine 6G | Fluorescent dye |
Interplay of this compound with Other Microbial Efflux Systems
Despite these similarities and their co-existence within the same cell, the regulatory networks governing these pumps appear to be largely distinct. While QacA expression is specifically controlled by the substrate-responsive QacR repressor, other pumps are under the control of different regulators. nih.gov For example, the NorA, NorB, and NorC pumps are modulated by the global regulator MgrA, which acts as a positive regulator for norA and a negative regulator for norB and norC. nih.gov This indicates that the cell can differentially regulate its efflux pump arsenal (B13267) in response to varied environmental stressors rather than deploying a single, coordinated response. nih.gov
The primary interplay between QacA and other resistance mechanisms often stems from genetic linkage. The qacA gene is frequently located on large, mobile genetic elements, such as conjugative plasmids, alongside genes conferring resistance to antibiotics, like the blaZ gene for penicillin resistance. nih.gov This co-localization means that the selective pressure exerted by either an antiseptic (a QacA substrate) or an antibiotic can co-select for the entire plasmid, thereby maintaining resistance to both types of agents within the bacterial population. nih.gov
Adaptive Responses and Survival Mechanisms in QacA-Expressing Microbes
The expression of the this compound is a key adaptive strategy that allows microbes to survive in environments contaminated with toxic cationic compounds. researchgate.net This survival mechanism is multifaceted, encompassing direct detoxification, enhancement of bacterial persistence, and managing the physiological costs associated with resistance.
The most direct survival mechanism is the QacA-mediated efflux of a wide range of antiseptics and disinfectants, such as chlorhexidine and quaternary ammonium compounds. biorxiv.orgnih.gov By actively expelling these toxic agents, QacA prevents them from reaching their intracellular targets and exerting their bactericidal or bacteriostatic effects. microbiologyresearch.org This provides a significant selective advantage in clinical and community settings where these biocides are frequently used. frontiersin.org Furthermore, even in the absence of inducers, a low basal level of qacA expression is maintained, which may offer a degree of protection against substrates that are not recognized by the QacR repressor. mdpi.com
Efflux pumps, including QacA, are also implicated in broader survival strategies such as biofilm formation. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antimicrobial agents. Efflux pumps can contribute to this by exporting quorum-sensing molecules that regulate biofilm development and potentially by extruding components of the biofilm matrix. frontiersin.org
However, harboring the large plasmids that often carry qacA can impose a metabolic burden, or fitness cost, on the bacterium in an environment free of selective agents. nih.gov Competition assays have demonstrated that bacteria carrying these plasmids may grow more slowly than their plasmid-free counterparts. nih.gov Crucially, this fitness cost can be offset or completely negated by the presence of subinhibitory concentrations of antiseptics like chlorhexidine. nih.gov This implies that the widespread, low-level presence of these compounds in the environment can provide a constant selective pressure that promotes the maintenance and spread of qacA-carrying plasmids, thereby sustaining a reservoir of antimicrobial resistance. nih.gov
| Mechanism | Description | Benefit to the Microbe |
|---|---|---|
| Active Efflux of Biocides | QacA pumps toxic cationic compounds (e.g., chlorhexidine, benzalkonium chloride) out of the cell. | Direct survival and growth in the presence of otherwise lethal concentrations of antiseptics. frontiersin.org |
| Inducible Expression | The qacA gene is expressed at high levels only in the presence of its substrates (inducers). | Conserves cellular energy by producing the pump only when needed. mq.edu.au |
| Basal Level Expression | A low level of QacA is produced even without inducers. | Provides a preemptive, low-level resistance against a range of toxic compounds. mdpi.com |
| Contribution to Biofilm Formation | Efflux pumps can export molecules involved in biofilm regulation and structure. | Enhances persistence and tolerance to antimicrobials within a protected community. nih.gov |
| Fitness Cost Mitigation | The fitness cost of carrying the qacA plasmid is negated by low levels of antiseptics. | Promotes the stable maintenance of the resistance plasmid in diverse environments. nih.gov |
| Genetic Linkage | The qacA gene is often on plasmids with other antibiotic resistance genes (e.g., blaZ). | Allows for co-selection and maintenance of multidrug resistance. nih.gov |
Future Research Directions and Unaddressed Questions in Qaca Protein Studies
Elucidating the Full Spectrum of QacA Substrate Profiles and Efflux Efficiencies
While QacA is known to export a broad range of cationic lipophilic antimicrobials, the complete extent of its substrate profile remains to be fully characterized. Future studies should aim to systematically identify all compounds susceptible to QacA-mediated efflux. QacA confers resistance to over 30 different cationic lipophilic compounds from at least 11 distinct chemical classes nih.gov. Its substrate specificity is generally limited to monovalent and divalent cationic compounds, with no resistance observed for trivalent or anionic substances nih.gov.
Key research questions include determining the precise physicochemical properties that define a QacA substrate and quantifying the efflux efficiency for each identified compound. The protein transports a wide variety of monovalent and divalent cationic compounds, including dyes, quaternary ammonium (B1175870) compounds (QACs), biguanidines, diamidines, and guanylhydrazones nih.govcaister.com. The difference in substrate specificity between the closely related QacA and QacB proteins, particularly for divalent cations like diamidines and biguanidines, has been attributed to a single amino acid substitution at position 323. An acidic residue at this position in QacA is crucial for high-level resistance to these divalent compounds nih.gov.
Systematic screening of chemical libraries and detailed kinetic analysis of transport for various substrates will be essential. This research will not only expand our knowledge of QacA's function but also aid in predicting potential cross-resistance to new antimicrobial agents.
Table 1: Known Substrate Classes and Representative Compounds for QacA Efflux Pump
| Chemical Class | Representative Compound(s) | Valency |
|---|---|---|
| Aminoacridines | Proflavine | Monovalent |
| Rhodamines | Rhodamine 6G | Monovalent |
| Pyronins | Pyronin Y | Monovalent |
| Quaternary Ammonium Compounds (QACs) | Benzalkonium, Dequalinium | Monovalent/Divalent |
| Biguanidines | Chlorhexidine (B1668724) | Divalent |
| Diamidines | Propamidine, Pentamidine (B1679287) | Divalent |
| Guanylhydrazones | Aromatic Guanylhydrazones | Divalent |
| Intercalating Dyes | Ethidium (B1194527) Bromide | Monovalent |
| Plant Alkaloids | Berberine | Monovalent |
Advanced Structural Biology to Resolve Transport Mechanism in Detail
Recent advances, including the cryo-electron microscopy (cryo-EM) structure of QacA, have provided a foundational understanding of its architecture nih.govbiorxiv.orgembopress.orgembopress.orgnih.gov. QacA is a member of the Major Facilitator Superfamily (MFS), specifically the Drug/H+ Antiporter (DHA2) family, and possesses 14 transmembrane segments (TMS) caister.comnih.govresearchgate.netpnas.orgpnas.org. The cryo-EM structure, determined at a 3.6 Å resolution, shows the protein in an outward-open conformation nih.govembopress.orgnih.gov. This structure revealed a novel extracellular helical hairpin loop (EL7) between TMS 13 and 14, which plays a vital allosteric role in efflux activity nih.govembopress.orgembopress.orgnih.gov.
Despite this progress, high-resolution structures of QacA in other key conformational states—such as the inward-open and occluded states—are still needed. Capturing the transporter in complex with various substrates (both monovalent and divalent) and a proton will be critical to fully delineate the rocker-switch transport mechanism nih.gov. Advanced techniques like cryo-EM and X-ray crystallography, combined with computational modeling and molecular dynamics simulations, will be instrumental in visualizing the entire transport cycle. These studies will help clarify how the binding of a substrate and a proton induces the conformational changes necessary for efflux and how distinct binding sites for monovalent and divalent cations facilitate the transport of a wide range of compounds caister.comnih.gov.
Discovery and Development of Novel Efflux Pump Inhibitors (EPIs) Targeting QacA
The development of effective efflux pump inhibitors (EPIs) is a promising strategy to combat QacA-mediated resistance and restore the efficacy of existing antimicrobial agents nih.gov. The identification of molecules that can block the pump's activity is a major focus of current research nih.govkcl.ac.uk. Research into EPIs targeting QacA is an active field, with studies evaluating various chemical classes for their inhibitory potential. For example, some 1,8-naphthyridine derivatives have been shown to reduce the minimum inhibitory concentration (MIC) of ethidium bromide against QacA-expressing S. aureus strains, suggesting they act as EPIs nih.govresearchgate.net.
Future efforts should focus on high-throughput screening of diverse chemical libraries to identify novel inhibitory scaffolds. Structure-based drug design, leveraging the detailed structural information of QacA, can guide the rational optimization of lead compounds to enhance their potency and specificity. A significant challenge is to develop EPIs that are effective and non-toxic for clinical use. Investigating synergistic effects between EPIs and QacA substrates could lead to new combination therapies that overcome resistance.
Comprehensive Analysis of Unexplored Regulatory Mechanisms Governing qacA Expression
The primary mechanism regulating qacA expression involves the QacR repressor protein, a member of the TetR family of transcriptional regulators caister.comnih.gov. QacR binds to an operator region (an inverted repeat known as IR1) that overlaps the qacA promoter, thereby repressing transcription caister.comnih.govresearchgate.net. This repression is relieved in the presence of QacA substrates, which act as inducers by binding to QacR and causing a conformational change that prevents it from binding to DNA caister.comresearchgate.net.
However, preliminary findings suggest the existence of additional, unexplored regulatory pathways. Evidence points to an unknown regulatory protein that may indirectly influence qacA expression by binding to a second inverted repeat, IR2, which overlaps the promoter for the qacR gene itself researchgate.net. Future research should aim to identify this putative regulator and characterize its role. Furthermore, a comprehensive analysis of the global regulatory networks that may impinge on qacA expression, such as stress responses or metabolic signals, is needed for a complete understanding of how this resistance determinant is controlled in various physiological contexts.
Longitudinal Epidemiological Studies on QacA Dissemination and Impact in Diverse Settings
The qacA gene is typically located on large, conjugative plasmids, which facilitates its spread among staphylococcal populations nih.govflinders.edu.au. Epidemiological studies have tracked the prevalence of qacA in clinical isolates, often in response to the widespread use of antiseptics like chlorhexidine in hospital settings nih.govnih.gov. The prevalence of qacA in S. aureus clinical isolates can vary significantly by geographical location, ranging from 10% to as high as 80% oup.com. Some studies have noted an increasing trend in qacA prevalence in the USA and Asia oup.com.
Longitudinal studies are crucial to monitor the evolving epidemiology of QacA. Such studies should be conducted in diverse environments, including hospitals, community settings, and agricultural contexts, to understand the selective pressures driving the dissemination of the qacA gene. Tracking the prevalence of qacA in methicillin-resistant S. aureus (MRSA) is particularly important nih.govnih.gov. A key question is how the implementation of specific infection control measures, such as chlorhexidine bathing protocols, impacts the frequency of qacA-positive strains over the long term nih.gov. These studies will provide vital data for public health policies and infection control strategies.
Understanding Cross-Resistance and Co-Selection Phenomena Mediated by QacA
The presence of the qacA gene on mobile genetic elements often leads to co-selection for resistance to other antimicrobials. This occurs because the gene is frequently located on multiresistance plasmids that also carry genes conferring resistance to antibiotics nih.gov. This genetic linkage is a significant clinical concern. For instance, a well-documented association exists between qacA and the blaZ gene, which encodes a β-lactamase, leading to co-resistance to both biocides and penicillin nih.govnih.gov. Plasmids carrying qacA have also been found to harbor genes for resistance to trimethoprim, aminoglycosides, and fosfomycin nih.gov.
Future research must thoroughly investigate the full extent of these genetic linkages through plasmid sequencing and genomic epidemiology. It is important to distinguish between co-resistance (selection of linked genes) and cross-resistance (a single mechanism conferring resistance to multiple agents) nih.gov. While QacA itself can cause cross-resistance to various cationic compounds, the co-selection of antibiotic resistance genes is a major driver of multidrug resistance. Understanding these phenomena is essential for predicting and mitigating the impact of biocide use on the development of antibiotic-resistant bacterial populations.
Q & A
Q. How is the oligomeric status of QacA experimentally determined?
QacA’s oligomeric state is analyzed using size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) . This method employs a three-detector system (light scattering, refractive index, UV) to determine molecular weight. For QacA, experiments in 30 mM phosphate buffer (pH 7.0) with 1 mM undecyl maltoside (UDM) confirmed its monomeric or multimeric status based on calculated molecular weights .
Q. What methods confirm QacA’s 14-transmembrane segment (TMS) topology?
Alkaline phosphatase and β-galactosidase fusion assays were used to map QacA’s membrane topology. These experiments revealed 14 TMS, with site-directed mutagenesis validating critical residues in TMS 12 and adjacent loops. Western blotting confirmed proper membrane insertion of mutant constructs .
Q. How is QacA expression regulated by the QacR repressor?
QacR binds to a 28-bp operator (IR1) overlapping the qacA promoter, inhibiting transcription. Induction occurs when substrates like ethidium displace QacR from DNA. Gel-mobility shift assays and qacA-promoter fusions to reporter genes (e.g., chloramphenicol acetyltransferase) demonstrated this mechanism. Competitive inhibition assays showed QacR dissociates as dimers upon drug binding .
Advanced Research Questions
Q. How do competition assays elucidate substrate-binding sites in QacA?
Fluorimetric competition studies using substrates like ethidium and divalent cations (e.g., propamidine) revealed distinct binding mechanisms. Monovalent cations (e.g., benzalkonium) competitively inhibit ethidium export (shared binding site), while divalent cations act as non-competitive inhibitors, suggesting separate binding pockets. Kinetic parameters (Km, Vmax) for substrates like pyronin Y were quantified to compare binding affinities .
Q. What role do extracellular loops (ELs) play in QacA’s allosteric regulation?
Cryo-EM structures of QacA (D411N mutant) identified EL7 as a helical hairpin critical for efflux. Deletion of EL7 or disruption of its interaction with EL1 abolished activity. Chimeric constructs with EL7 replaced by loops from homologs (e.g., LfrA) restored function, confirming EL7’s allosteric role in substrate extrusion .
Q. How are protonation sites in QacA’s vestibule identified and validated?
Homology modeling (using I-TASSER) and mutagenesis pinpointed six acidic residues (D34, D61, D323, E406, E407, D411) lining the substrate-binding vestibule. Mutating these residues altered transport efficiency for cationic substrates like chlorhexidine, with pH-dependent fluorimetric assays confirming their role in proton-coupled efflux .
Q. What experimental approaches resolve structural changes in QacA during drug efflux?
Crystal structures of QacR-drug complexes (e.g., pentamidine, dequalinium) revealed drug-induced conformational shifts, including coil-to-helix transitions in QacR. Comparative analysis with cryo-EM structures of substrate-free QacA highlighted conformational changes from inward-open to outward-open states during transport .
Methodological Guidance
Q. How to design site-directed mutagenesis studies for QacA functional analysis?
- Target residues in predicted functional domains (e.g., TMS 12 or acidic vestibule residues).
- Use cysteineless QacR derivatives to avoid disulfide bond artifacts in DNA-binding assays.
- Validate mutant protein expression via Western blotting and assess efflux activity using ethidium bromide accumulation assays .
Q. What techniques quantify QacA’s kinetic parameters for substrate transport?
Q. How to detect qacA gene presence in clinical isolates?
- Use real-time PCR with primers targeting conserved regions (e.g., Forward: 5′-ggttgtggaagaactttctcctt-3′; Reverse: 5′-ccaattccggaaggtaacac-3′).
- Validate with Sanger sequencing and compare to negative controls (e.g., S. aureus RN4220) .
Data Contradictions and Resolution
- Discrepancy : Early models suggested QacA operates via a single drug-binding site, but competition assays revealed distinct sites for mono- and divalent cations . Resolution: Structural studies showed QacA’s binding pocket accommodates multiple ligands through flexible interactions .
- Contradiction : Initial hypotheses proposed QacR binds IR1 as a tetramer, but cross-linking and gel filtration confirmed dimeric binding. Revised models indicate cooperative dimer binding without tetramer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
